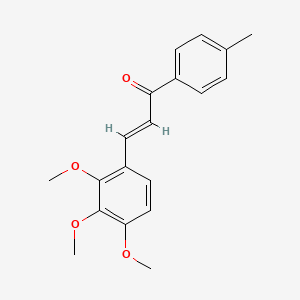
(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as MTMP, is a synthetic compound that belongs to the family of chalcones. Chalcones are a group of natural and synthetic compounds that have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. MTMP has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The exact mechanism of action of (2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways and targets. This compound has been found to inhibit the activity of various enzymes and proteins involved in cell growth, inflammation, and oxidative stress, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and superoxide dismutase (SOD). It has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to modulate the expression of various genes involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, and reduce inflammation and oxidative stress in various cell types. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis, and improve the survival rate of animals with cancer. This compound has also been shown to enhance the antioxidant capacity and reduce the lipid peroxidation in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has several advantages as a research tool, including its relatively low cost, easy synthesis, and wide range of biological activities. It can be easily modified and optimized for specific applications, and its effects can be easily measured and quantified using various assays and techniques. However, this compound also has some limitations, including its potential toxicity and side effects, its limited solubility and stability, and its potential for off-target effects and interactions with other compounds.
Future Directions
There are several future directions for research on (2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, including:
1. Further optimization and modification of the synthesis method, to improve the yield, purity, and scalability of the compound.
2. Investigation of the mechanism of action of this compound, to better understand its targets and pathways, and to identify potential new therapeutic targets.
3. Development of new drug delivery systems based on this compound, to improve the efficacy and specificity of cancer treatments.
4. Investigation of the potential use of this compound as a natural pesticide and fungicide, to reduce the use of synthetic chemicals and promote sustainable agriculture.
5. Optimization of the electronic and optical properties of this compound, to improve its performance in organic electronic devices.
Conclusion:
This compound is a synthetic compound with a wide range of potential applications in medicine, agriculture, and materials science. It exhibits various biological activities, including antitumor, anti-inflammatory, and antioxidant properties, and has been the subject of numerous scientific studies. Further research is needed to fully understand the mechanism of action of this compound, and to optimize its synthesis and applications.
Scientific Research Applications
(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation and oxidative stress in animal models. This compound has also been investigated for its potential use as a drug delivery system, due to its ability to target specific tissues and cells.
In agriculture, this compound has been studied for its potential as a natural pesticide and fungicide. It has been found to exhibit strong antifungal activity against various plant pathogens, and to be effective in controlling the growth of certain insects and pests. This compound has also been investigated for its potential use as a plant growth regulator, due to its ability to enhance plant growth and development.
In materials science, this compound has been studied for its potential use in the development of organic electronic devices, such as solar cells and light-emitting diodes. It has been found to exhibit good solubility and stability, and to possess favorable electronic and optical properties.
properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-5-7-14(8-6-13)16(20)11-9-15-10-12-17(21-2)19(23-4)18(15)22-3/h5-12H,1-4H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTKXNMWIZRPIO-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



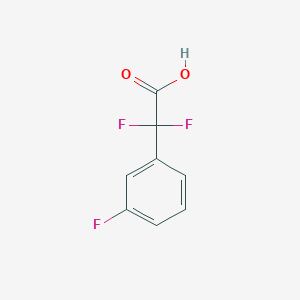

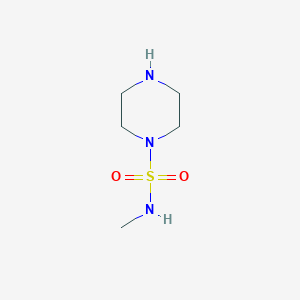

![(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B3076957.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3076959.png)
![N-[(quinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3076967.png)

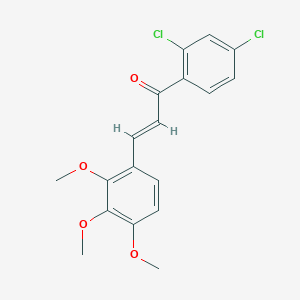
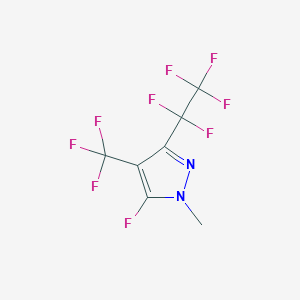



![2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3077039.png)